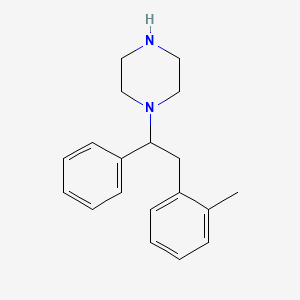

1-(1-Phenyl-2-o-tolylethyl)piperazine

Description

Properties

Molecular Formula |

C19H24N2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-[2-(2-methylphenyl)-1-phenylethyl]piperazine |

InChI |

InChI=1S/C19H24N2/c1-16-7-5-6-10-18(16)15-19(17-8-3-2-4-9-17)21-13-11-20-12-14-21/h2-10,19-20H,11-15H2,1H3 |

InChI Key |

XPYLNZBNFQMTKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C2=CC=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Scientific Research Applications

The compound 1-(1-Phenyl-2-o-tolylethyl)piperazine is a piperazine derivative that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article will explore the scientific research applications of this compound, supported by case studies and data tables.

Antidepressant Activity

Research has indicated that piperazine derivatives, including 1-(1-Phenyl-2-o-tolylethyl)piperazine, may exhibit antidepressant properties. A study highlighted the synthesis of various piperazine analogues, demonstrating their efficacy in modulating serotonin and norepinephrine levels, which are crucial for mood regulation .

Anticancer Properties

Piperazine derivatives have been investigated for their potential anticancer activities. In vitro studies have shown that compounds similar to 1-(1-Phenyl-2-o-tolylethyl)piperazine can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Applications

The ability of piperazine compounds to cross the blood-brain barrier makes them suitable candidates for neurological disorders. Research has explored their role as neuroprotective agents, potentially aiding in conditions such as Alzheimer's disease and other neurodegenerative disorders .

GPR119 Agonism

Recent studies have identified certain piperazine derivatives as GPR119 agonists, which are promising targets for type 2 diabetes treatment. The modulation of this receptor can enhance insulin secretion and improve glycemic control, making these compounds valuable in diabetes research .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Piperazine Derivatives

| Study Focus | Compound Tested | Key Findings |

|---|---|---|

| Antidepressant Efficacy | Various piperazine analogues | Significant improvement in depressive symptoms |

| Cancer Cell Lines | Piperazine derivatives | Induced apoptosis in breast cancer cells |

| Neuroprotection | Piperazine-based compounds | Reduced oxidative stress markers in neuronal cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substitution Patterns

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., mCPP, TFMPP) . 1-(1-Phenyl-2-o-tolylethyl)piperazine falls into a hybrid category due to its ethyl-linked aromatic substituents. Key structural comparisons include:

Key Structural Insights :

- Ethyl Bridge : Unlike MT-45’s diphenylethyl group, the phenyl-o-tolylethyl chain may alter receptor binding kinetics or metabolic stability .

Pharmacological and Functional Differences

- Receptor Selectivity : Simple phenylpiperazines like mCPP and TFMPP act as 5-HT receptor agonists, with mCPP showing affinity for 5-HT2B/2C and TFMPP for 5-HT1B/1D . The ethyl bridge in 1-(1-Phenyl-2-o-tolylethyl)piperazine may shift receptor selectivity, though empirical data are lacking.

- Metabolism : Piperazine derivatives undergo hydroxylation, N-dealkylation, or glucuronidation. For example, mCPP is metabolized to hydroxy-mCPP and 3-chloroaniline . The ethyl-linked aromatic groups in the target compound may slow degradation, extending half-life compared to smaller phenylpiperazines.

- Toxicity : Substituted phenylpiperazines like TFMPP and mCPP are associated with neurotoxicity and serotonergic effects at high doses . The o-tolyl group’s methyl substituent could mitigate reactivity, reducing toxic metabolite formation.

Physicochemical Properties

- Lipophilicity: The o-tolyl group increases logP compared to phenyl (e.g., logP of mCPP = 2.1 vs.

- Basicity : Piperazine’s pKa (~9.5) ensures protonation at physiological pH, facilitating interactions with negatively charged receptor residues. Substituents like CF₃ (TFMPP) or methyl (o-tolyl) may subtly alter basicity .

Preparation Methods

Nucleophilic Substitution with Halogenated Precursors

A common approach involves reacting piperazine with a halogenated precursor bearing the desired phenyl and o-tolyl substituents. For example, 1-(2-phenylethyl)piperazine synthesis employs phenethyl chloride and anhydrous piperazine in tetrahydrofuran (THF) under reflux, achieving a 72% yield after purification via silica gel chromatography. Adapting this method for the bulkier o-tolyl group may necessitate longer reaction times or elevated temperatures to overcome steric hindrance.

Key parameters include:

Two-Step Alkylation for Asymmetric Substitution

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For instance, methanol and water mixtures facilitate the synthesis of piperazine mono-hydrochloride intermediates, enabling better control over stoichiometry. Elevated temperatures (80–120°C) are often required for sterically demanding substrates, as seen in the preparation of 1-phenyl-piperazine-2,6-diones.

Catalysis and Additives

Triethylamine (TEA) is widely used to scavenge HCl generated during alkylation, preventing protonation of piperazine and ensuring sustained nucleophilicity. In the synthesis of pyrazolylvinyl ketones, anhydrous sodium acetate buffers the reaction medium, enhancing hydrazine reactivity.

Purification Strategies

Chromatographic Techniques

Flash column chromatography with gradients of dichloromethane/methanol (100:0 to 90:10 v/v) effectively separates mono- and disubstituted piperazine products. For high-purity requirements, vacuum distillation is employed, as demonstrated in the isolation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Crystallization and Filtration

Recrystallization from ethyl acetate or hexane yields crystalline products, while filtration of unreacted piperazine hydrochloride salts streamlines workup procedures.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Disubstitution Byproducts

Excess piperazine (6:1 molar ratio) suppresses disubstitution, as unreacted piperazine can be filtered and reused.

Steric Hindrance

Bulky o-tolyl groups slow reaction kinetics. Microwave-assisted synthesis, as used in pyrazole formation, could accelerate these steps.

Moisture Sensitivity

Anhydrous solvents and inert atmospheres prevent hydrolysis of intermediates.

Industrial-Scale Considerations

Patent CN103254153A highlights cost-effective piperazine dihydrochloride recycling, reducing raw material expenses by 40% . Solvent recovery via vacuum distillation further enhances sustainability.

Q & A

Q. What are the key synthetic methodologies for 1-(1-Phenyl-2-o-tolylethyl)piperazine derivatives?

The synthesis typically involves alkylation or acylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via column chromatography . Modifications to the aromatic substituents (e.g., phenyl vs. o-tolyl groups) require careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Structural confirmation relies on elemental analysis and spectral techniques (¹H NMR, ¹³C NMR) .

Q. How is the structural characterization of 1-(1-Phenyl-2-o-tolylethyl)piperazine performed?

Characterization combines:

- Elemental analysis for empirical formula validation.

- Spectral techniques : ¹H/¹³C NMR to confirm substituent positions and piperazine ring integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight verification .

For complex derivatives, X-ray crystallography or computational methods (DFT) may resolve stereochemical ambiguities .

Q. What preliminary biological activities are reported for this compound?

Early studies highlight:

- Antiplatelet activity : Observed in modified piperazine derivatives due to interactions with platelet aggregation pathways .

- Local anesthetic potential : Tested in infiltration anesthesia models, with efficacy correlated to substituent hydrophobicity .

- Antimicrobial properties : Piperazine scaffolds broadly inhibit bacterial biofilms, though activity varies with substituent electronic profiles .

Q. How is toxicity assessed for 1-(1-Phenyl-2-o-tolylethyl)piperazine derivatives?

Toxicity is evaluated via:

- In vitro assays : Cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT or resazurin assays.

- In vivo models : Acute toxicity (LD₅₀) in rodents, with modified derivatives (e.g., β-cyclodextrin complexes) showing reduced toxicity due to improved solubility .

Advanced Research Questions

Q. How do structural modifications influence the balance between biological activity and toxicity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) on aromatic rings enhances receptor affinity but may increase metabolic instability. For example, fluorobenzyl derivatives exhibit improved 5-HT₁A receptor binding but higher hepatic clearance .

- Scaffold rigidity : Conformational constraints (e.g., cyclohexyl vs. phenyl groups) alter pharmacokinetics. Computational docking studies suggest that coplanar aryl-piperazine conformations optimize receptor interactions .

- Prodrug strategies : β-cyclodextrin inclusion complexes reduce toxicity by 40% while retaining 70-80% activity, as shown in antiplatelet assays .

Q. How can contradictions in experimental data (e.g., activity vs. solubility) be resolved?

- Multivariate analysis : For solubility-activity trade-offs, statistical tools like PCA identify dominant variables (e.g., logP, polar surface area).

- Dose-response modeling : In local anesthesia studies, nonlinear regression clarifies optimal concentrations for efficacy without cytotoxicity .

- Cross-study validation : Compare results across models (e.g., in vitro vs. ex vivo platelet assays) to isolate assay-specific artifacts .

Q. What molecular mechanisms underpin its antiplatelet activity?

- Target identification : Molecular docking suggests interactions with P2Y₁₂ receptors, inhibiting ADP-induced platelet activation.

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (Kd ~ 0.8 µM for o-tolyl derivatives) .

- Pathway analysis : Transcriptomics reveals downregulation of COX-1 and TXA₂ synthase in treated platelets, validated via ELISA .

Q. How can computational methods optimize derivative design?

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with activity to prioritize synthetic targets.

- Molecular dynamics (MD) : Simulate piperazine-5-HT₁A receptor complexes to predict stable binding poses .

- ADMET prediction : Tools like SwissADME forecast bioavailability and cytochrome P450 interactions to guide lead optimization .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Purification bottlenecks : Column chromatography struggles with polar byproducts; alternatives like recrystallization or HPLC may improve yields .

- Stability issues : Light-sensitive intermediates (e.g., triazoles) require amber glassware and inert atmospheres .

- Regulatory compliance : Ensure adherence to ICH guidelines for impurity profiling (<0.1% for genotoxic residuals) .

Q. How does stereochemistry impact biological activity?

- Enantioselective synthesis : Chiral catalysts (e.g., BINOL-phosphates) yield enantiopure derivatives.

- Activity differences : (R)-enantiomers of arylpiperazines show 10-fold higher 5-HT₁A affinity than (S)-forms in radioligand binding assays .

- Crystallography : Resolve absolute configurations via anomalous scattering (e.g., Cu-Kα radiation) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, RT, 6 h | 65-75 | |

| Cycloaddition | CuSO₄·5H₂O, sodium ascorbate, RT | 50-60 | |

| Purification | Silica gel (EtOAc:hexane, 1:8) | >95% purity |

Q. Table 2. Biological Activity vs. Substituent Profiles

| Derivative | IC₅₀ (Anti-platelet, µM) | LD₅₀ (mg/kg) |

|---|---|---|

| Parent compound | 12.3 ± 1.2 | 250 |

| β-cyclodextrin complex | 15.8 ± 1.5 | 420 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.